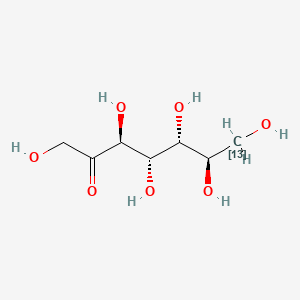

D-Mannoheptulose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxy(713C)heptan-2-one |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1/i1+1 |

InChI Key |

HSNZZMHEPUFJNZ-QWTAQSKZSA-N |

Isomeric SMILES |

C(C(=O)[C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of D-Mannoheptulose-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemical synthesis for D-Mannoheptulose-¹³C, a crucial isotopically labeled monosaccharide for metabolic research and drug development. Due to the absence of a direct published synthesis, this guide presents a logical pathway based on established methodologies for the synthesis of D-Mannoheptulose and the isotopic labeling of carbohydrates.

Introduction

D-Mannoheptulose, a seven-carbon ketose sugar naturally found in avocados, is a known inhibitor of hexokinase, the first enzyme in the glycolysis pathway.[1][2][3] This inhibitory action makes it a valuable tool for studying glucose metabolism and its dysregulation in diseases such as cancer and diabetes. The incorporation of a Carbon-13 (¹³C) stable isotope into the D-Mannoheptulose structure allows for its use as a tracer in metabolic flux analysis, enabling researchers to track its uptake, metabolism, and impact on various biochemical pathways with precision.[4][5]

This document outlines a feasible synthetic strategy, presents relevant quantitative data from analogous reactions, details experimental protocols, and provides visualizations of the proposed workflow and its underlying biochemical context.

Proposed Synthetic Pathway

The proposed synthesis of D-Mannoheptulose-¹³C is adapted from an efficient three-step synthesis of unlabeled D-Mannoheptulose.[6][7] The key modification involves the introduction of a ¹³C-labeled starting material. A logical choice for introducing the ¹³C label would be through a Wittig reaction using a ¹³C-labeled phosphonium ylide.

The proposed overall synthetic scheme is as follows:

Caption: Proposed synthetic workflow for D-Mannoheptulose-¹³C.

Quantitative Data

The following table summarizes yields reported for the synthesis of unlabeled D-Mannoheptulose, which can serve as a benchmark for the proposed ¹³C-labeled synthesis.[6][7]

| Reaction Step | Reactants | Product | Reported Yield (%) |

| Wittig Reaction | 2,3,4,5,6-penta-O-benzyl-D-mannose, Methyltriphenylphosphonium bromide, n-BuLi | Olefinated Sugar | Not explicitly stated for this step |

| Oxidation | Olefinated Sugar, KMnO₄, aq. Acetone | 2-Hydroxyoxirane | Not explicitly stated for this step |

| Debenzylation & Hydrolysis | 2-Hydroxyoxirane, H₂, Pd/C, H₂SO₄ | D-Mannoheptulose | 85 |

| Overall Yield | 39 |

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of D-Mannoheptulose-¹³C.

Step 1: Synthesis of the ¹³C-Labeled Olefinated Sugar (Wittig Reaction)

Materials:

-

¹³C-Methyltriphenylphosphonium iodide

-

Dry Toluene

-

n-Butyllithium (n-BuLi) in hexane (1.6 M solution)

-

2,3,4,5,6-penta-O-benzyl-D-mannose

Procedure:

-

Suspend ¹³C-Methyltriphenylphosphonium iodide in dry toluene under a nitrogen atmosphere at 0 °C.

-

Add n-BuLi solution dropwise to the suspension.

-

Stir the resulting ylide solution for 2 hours at room temperature.

-

Add a solution of 2,3,4,5,6-penta-O-benzyl-D-mannose in dry toluene in one portion.

-

Stir the reaction mixture for 48 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using silica gel chromatography to obtain the ¹³C-labeled olefinated sugar.

Step 2: Oxidation to the ¹³C-Labeled 2-Hydroxyoxirane

Materials:

-

¹³C-Labeled Olefinated Sugar

-

Acetone

-

Water

-

Potassium permanganate (KMnO₄)

Procedure:

-

Dissolve the ¹³C-labeled olefinated sugar in a mixture of acetone and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate while maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a suitable reagent (e.g., sodium bisulfite).

-

Extract the product with an organic solvent and purify by chromatography to yield the ¹³C-labeled 2-hydroxyoxirane.

Step 3: Debenzylation and Hydrolysis to D-Mannoheptulose-¹³C

Materials:

-

¹³C-Labeled 2-Hydroxyoxirane

-

Methanol or Ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Dilute Sulfuric Acid (H₂SO₄)

Procedure:

-

Dissolve the ¹³C-labeled 2-hydroxyoxirane in a suitable solvent like methanol or ethanol.

-

Add Pd/C catalyst.

-

Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure until the benzyl groups are cleaved (monitor by TLC).

-

Filter off the catalyst.

-

Add dilute sulfuric acid to the filtrate and stir to hydrolyze the oxirane ring.

-

Neutralize the solution and purify the final product, D-Mannoheptulose-¹³C, by appropriate chromatographic techniques.

Metabolic Context: Hexokinase Inhibition

D-Mannoheptulose exerts its primary biological effect by inhibiting hexokinase, thereby blocking the phosphorylation of glucose to glucose-6-phosphate. This is a critical control point in glycolysis.

Caption: Inhibition of Hexokinase by D-Mannoheptulose-¹³C.

Conclusion

The proposed chemical synthesis of D-Mannoheptulose-¹³C provides a viable route for obtaining this important isotopically labeled compound. The methodology is based on a proven synthesis of the unlabeled analogue and incorporates a standard method for ¹³C-label introduction. The resulting D-Mannoheptulose-¹³C will be an invaluable tool for researchers in metabolism, oncology, and diabetes to precisely trace metabolic pathways and elucidate the mechanism of action of hexokinase inhibitors. Further optimization of reaction conditions will be necessary to maximize the overall yield of the labeled product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. goldbio.com [goldbio.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. An efficient synthesis of d-mannoheptulose via oxidation of an olefinated sugar with potassium permanganate in aqueous acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avocadosource.com [avocadosource.com]

An In-depth Technical Guide to the Stability and Storage of D-Mannoheptulose-¹³C

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of isotopically labeled compounds like D-Mannoheptulose-¹³C is critical for ensuring experimental accuracy and the integrity of research data. While specific stability data for the ¹³C-labeled variant is not extensively published, its stability profile is expected to be comparable to that of unlabeled D-Mannoheptulose. This guide synthesizes available information on the storage, stability, and handling of D-Mannoheptulose, providing a framework for its use in a research setting.

Overview of D-Mannoheptulose

D-Mannoheptulose is a seven-carbon monosaccharide naturally found in avocados.[1][2] It is a known inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[1][2][3][4] This inhibitory action blocks glucose metabolism and has been a subject of interest in research related to diabetes, cancer, and immunometabolism.[1][3][4][5] D-Mannoheptulose-¹³C is a stable isotope-labeled version used as a tracer in metabolic studies to quantitate its effects and pathways during drug development.[6]

Recommended Storage Conditions and Stability

Proper storage is essential to maintain the chemical integrity of D-Mannoheptulose-¹³C. The following table summarizes the recommended storage conditions based on supplier data for unlabeled D-Mannoheptulose.

Table 1: Recommended Storage Conditions for D-Mannoheptulose

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid | -20°C | ≥ 2-4 years | Store desiccated and under nitrogen.[1][2][3][7][8] Protect from moisture and oxygen.[3] |

| In Solvent | -80°C | Up to 6 months | Use an inert gas purge for the solvent.[1][7][8] Stored under nitrogen.[1][7] |

| In Solvent | -20°C | Up to 1 month | Stored under nitrogen.[1][7] |

| Aqueous Solution | Not Recommended | Not more than one day | Prepare fresh before use.[8] |

Note: Stability is expected to be similar for D-Mannoheptulose-¹³C.

Solubility

D-Mannoheptulose is soluble in a variety of solvents. Proper dissolution is key to preparing accurate stock solutions for experiments.

Table 2: Solubility of D-Mannoheptulose

| Solvent | Approximate Solubility |

| DMSO | 20 mg/mL |

| Dimethylformamide (DMF) | 20 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

| Water | 10 mg/mL |

| Ethanol | 1 mg/mL |

When preparing stock solutions, it is recommended to use a solvent purged with an inert gas.[8] For biological experiments, further dilutions into aqueous buffers should be made to ensure the residual organic solvent concentration is insignificant.[8]

Experimental Protocols for Stability Assessment

While specific, detailed stability studies for D-Mannoheptulose-¹³C are not publicly available, a general workflow for assessing the stability of a drug substance can be applied. This typically involves subjecting the compound to stress conditions (forced degradation) to identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of D-Mannoheptulose-¹³C in various solvents (e.g., water, PBS, ethanol) at a known concentration.

-

Stress Conditions: Expose the solutions to a range of stress conditions as outlined by ICH guidelines (e.g., ICH Q1A(R2)).[10] This includes:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.

-

Oxidation: 3% H₂O₂ at room temperature for various time points.

-

Thermal Stress: Heat the solid compound and solutions at elevated temperatures (e.g., 80°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

-

-

Time-Point Analysis: At specified intervals, withdraw samples from each stress condition.

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[11][12]

-

HPLC System: A reverse-phase C18 column is commonly used. The mobile phase could consist of a gradient of acetonitrile and water or a buffer.

-

Detection: UV detection can be used, although carbohydrates often lack a strong chromophore. More universal detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS are preferred.

-

Mass Spectrometry: LC-MS/MS can be used to identify and characterize any degradation products by comparing their mass-to-charge ratio and fragmentation patterns with the parent compound.[10]

-

-

Data Evaluation: Quantify the amount of D-Mannoheptulose-¹³C remaining at each time point and identify any major degradation products. This data helps to establish the degradation profile and identify conditions to avoid during storage and handling.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for conducting a stability study on a compound like D-Mannoheptulose-¹³C.

Caption: A generalized workflow for a forced degradation stability study.

D-Mannoheptulose acts as a competitive inhibitor of hexokinase, which is a critical enzyme in the initial stage of glycolysis. The diagram below illustrates this mechanism.

Caption: D-Mannoheptulose inhibits hexokinase, blocking the first step of glycolysis.

Conclusion

While specific quantitative stability data for D-Mannoheptulose-¹³C is limited in publicly accessible literature, the provided storage and handling guidelines for its unlabeled counterpart offer a robust framework for maintaining its integrity. For critical applications, it is advisable to perform in-house stability assessments under the specific experimental conditions to be used. The primary mode of action, the inhibition of hexokinase, underscores its utility in metabolic research, and careful handling will ensure the reliability of experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. adipogen.com [adipogen.com]

- 4. Mannoheptulose - Wikipedia [en.wikipedia.org]

- 5. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. arctomsci.com [arctomsci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to D-Mannoheptulose: Natural Abundance, Isotopic Composition, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose is a naturally occurring seven-carbon monosaccharide (heptose) that has garnered significant interest within the scientific community for its unique biological activities. Most notably, it is a potent inhibitor of hexokinase, the initial and rate-limiting enzyme in the glycolytic pathway. This mechanism of action underlies its observed effects on insulin secretion, glucose metabolism, and its potential as a therapeutic agent in oncology and as a calorie restriction mimetic. This technical guide provides a comprehensive overview of the natural abundance of D-Mannoheptulose, the natural isotopic abundance of its constituent elements, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Natural Abundance of D-Mannoheptulose

D-Mannoheptulose is found in a variety of plants, with the highest concentrations reported in avocados (Persea americana). Its abundance is influenced by the cultivar, tissue type, and stage of ripeness. It is also present in other plants such as alfalfa, figs, and primrose, though at lower concentrations.[1][2]

D-Mannoheptulose Content in Avocado (Persea americana)

Avocados are the richest known natural source of D-Mannoheptulose. The concentration of this heptose, along with its corresponding sugar alcohol, perseitol, varies significantly among different cultivars and tissues. Generally, unripe avocados contain higher levels of D-Mannoheptulose, which decrease as the fruit ripens.

Table 1: Quantitative Data on D-Mannoheptulose in Avocado Cultivars and Tissues

| Avocado Cultivar/Tissue | D-Mannoheptulose Concentration | Perseitol Concentration | Notes | Reference |

| 'Hass' Mesocarp (Flesh) | Major soluble sugar | - | Decreases with ripening | [1] |

| 'Hass' Exocarp (Peel) | Major soluble sugar | - | - | [] |

| 'Hass' Seed | 63.8 mg/g dry weight | 88.3 mg/g dry weight | Perseitol is the predominant C7 sugar in the seed. | [] |

| 'Lula' (Unripe Pulp) | 3.9 - 4.9% | - | - | [4] |

| 'Lula' (Ripe Pulp) | Lower than unripe | - | - | [4] |

| 'Trapp' | 1.22% | - | - | [4] |

| 'Collinson' | 1.75% | - | - | [4] |

| 'Fuerte' (Florida-grown) | <0.1% | - | - | [4] |

| 'Bacon' (at harvest) | ~60 mg/g dry weight (with perseitol) | - | C7 sugars represent >80% of total sugars at harvest. | [5] |

| 'Fuerte' (at harvest) | ~38 mg/g dry weight (with perseitol) | - | C7 sugars represent >80% of total sugars at harvest. | [5] |

| 'Hass' (at harvest) | ~41 mg/g dry weight (with perseitol) | - | C7 sugars represent >80% of total sugars at harvest. | [5] |

Isotopic Abundance

The natural isotopic abundance of D-Mannoheptulose has not been specifically reported in the literature. However, the natural abundance of the stable isotopes of its constituent elements—carbon, hydrogen, and oxygen—is well-established. These baseline isotopic ratios are crucial for metabolic studies employing isotopically labeled D-Mannoheptulose.

It is important to note that biological processes, such as photosynthesis and subsequent metabolic pathways, can lead to isotopic fractionation.[2] This results in a non-uniform distribution of heavy isotopes within the molecule and between different molecules in the organism. For instance, C3 plants, which include avocado, discriminate against ¹³CO₂ during photosynthesis, leading to a depletion of ¹³C in the resulting carbohydrates compared to the atmospheric CO₂ source.[5]

Table 2: Natural Abundance of Stable Isotopes of Carbon, Hydrogen, and Oxygen

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.84 - 99.04 |

| ¹³C | 13.003355 | 0.96 - 1.16 | |

| Hydrogen | ¹H | 1.007825 | 99.972 - 99.999 |

| ²H (D) | 2.014102 | 0.001 - 0.028 | |

| Oxygen | ¹⁶O | 15.994915 | 99.738 - 99.776 |

| ¹⁷O | 16.999131 | 0.0367 - 0.0400 | |

| ¹⁸O | 17.999160 | 0.187 - 0.222 | |

| Source: IUPAC |

Experimental Protocols

The extraction, purification, and quantification of D-Mannoheptulose from natural sources require specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol 1: Extraction and HPLC Quantification of D-Mannoheptulose from Avocado Pulp

This protocol is based on the methods described by Shaw et al. (1980).[4][6]

1. Sample Preparation and Extraction:

-

Freeze-dry fresh avocado pulp and grind it into a fine powder.

-

To 15 g of the freeze-dried powder, add 150 mL of hexane to defat the sample. Stir the mixture and then filter. Repeat the hexane wash.

-

The defatted powder is then extracted with 80% ethanol.

-

The ethanol extract is filtered, and the filtrate is concentrated under vacuum using a rotary evaporator at 60°C.

-

The concentrated aqueous extract is then brought to a final volume of 200 mL with distilled water.

2. Sample Cleanup:

-

Purify the aqueous extract for HPLC analysis using a C18 Sep-Pak cartridge.

-

Pre-wash the cartridge with 2 mL of acetonitrile.

-

Pass 7 mL of the sample extract through the cartridge, discarding the first 2 mL of the eluate.

3. HPLC Analysis:

-

Instrument: A High-Performance Liquid Chromatograph equipped with a differential refractometer detector.

-

Column: A carbohydrate analysis column (e.g., Waters µBondapak/carbohydrate).

-

Mobile Phase: Acetonitrile:Water (87.5:12.5, v/v).

-

Flow Rate: 1.1 mL/min for 20 minutes, then increased to 2.1 mL/min to elute perseitol.

-

Injection Volume: 20 µL.

-

Quantification: Calculate the concentration of D-Mannoheptulose by comparing the peak area of the sample with a standard curve prepared from pure D-Mannoheptulose.

Protocol 2: Isolation and Purification of D-Mannoheptulose using Biotransformation and Preparative Chromatography

This protocol is based on the improved method for isolating pure D-Mannoheptulose from avocados described by Kappler-Tanudyaya et al. (2007).[7]

1. Extraction:

-

Homogenize fresh avocado pulp with water.

-

Centrifuge the homogenate to separate the solids.

-

Collect the supernatant containing the soluble sugars.

2. Biotransformation (Enzymatic Removal of Hexoses):

-

Treat the supernatant with yeast (Saccharomyces cerevisiae) to ferment and remove contaminating hexoses (glucose and fructose).

-

Monitor the fermentation process to ensure the complete removal of hexoses while minimizing the loss of D-Mannoheptulose.

3. Purification by Preparative Chromatography:

-

After fermentation, centrifuge the mixture to remove the yeast cells.

-

Filter the supernatant and apply it to a preparative chromatography column (e.g., a strong cation exchange resin in the Ca²⁺ form).

-

Elute the sugars with deionized water.

-

Collect the fractions and analyze them for the presence of D-Mannoheptulose using an analytical HPLC system.

-

Pool the pure D-Mannoheptulose fractions and lyophilize to obtain the purified solid.

Signaling Pathway and Mechanism of Action

The primary molecular target of D-Mannoheptulose is hexokinase (HK) , the enzyme that catalyzes the first step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. D-Mannoheptulose acts as a competitive inhibitor of hexokinase.[1][8] By binding to the active site of the enzyme, it prevents the phosphorylation of glucose, thereby blocking its entry into the glycolytic pathway. This inhibition of glycolysis has several downstream consequences, including a reduction in ATP production.

This inhibitory action is particularly relevant in cells with high glycolytic rates, such as pancreatic beta-cells and cancer cells. In pancreatic beta-cells, the reduction in ATP levels leads to the opening of ATP-sensitive potassium channels, hyperpolarization of the cell membrane, and subsequent inhibition of insulin secretion.[2] In cancer cells, which often exhibit the Warburg effect (a high rate of glycolysis), the inhibition of hexokinase by D-Mannoheptulose can lead to reduced cell proliferation and apoptosis.[1][8]

References

- 1. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fractionation of carbon isotopes in oxygenic photosynthesis - Wikipedia [en.wikipedia.org]

- 4. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramolecular 13C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Combination of biotransformation and chromatography for the isolation and purification of mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical mechanism of D-Mannoheptulose as a hexokinase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon monosaccharide naturally found in avocados, has garnered significant interest in biochemical and pharmacological research due to its specific inhibitory action on hexokinase, the initial and rate-limiting enzyme in the glycolytic pathway. By competitively binding to the active site of hexokinase, D-Mannoheptulose effectively blocks the phosphorylation of glucose to glucose-6-phosphate. This inhibition has profound implications for cellular metabolism, insulin secretion, and cancer biology, making D-Mannoheptulose a valuable tool for studying these processes and a potential lead compound in drug development. This technical guide provides an in-depth overview of the biochemical mechanism of D-Mannoheptulose as a hexokinase inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Core Mechanism of Hexokinase Inhibition

D-Mannoheptulose functions as a competitive inhibitor of hexokinase isoenzymes, including glucokinase (hexokinase IV).[1][2][3] Its structure, while similar to glucose, possesses a seven-carbon backbone which allows it to bind to the active site of hexokinase but prevents the transfer of a phosphate group from ATP. This competitive inhibition means that D-Mannoheptulose and glucose vie for the same binding site on the enzyme. Consequently, in the presence of D-Mannoheptulose, a higher concentration of glucose is required to achieve the same rate of phosphorylation.[4]

The inhibition of hexokinase by D-Mannoheptulose leads to a cascade of downstream effects. The primary consequence is the reduction of glucose-6-phosphate, a critical metabolite that serves as a precursor for glycolysis, the pentose phosphate pathway, and glycogen synthesis. This disruption in glucose metabolism results in decreased production of pyruvate and ATP, the cell's primary energy currency.[5][6]

Quantitative Inhibition Data

The inhibitory potency of D-Mannoheptulose against hexokinases has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to describe its efficacy.

| Parameter | Enzyme/Cell Line | Value | Reference |

| Ki | Glucokinases and Hexokinases (general) | 0.25 mM | [1] |

| Km | Bovine Heart Hexokinase | ~0.2 mM | [7] |

| IC50 | Tumor Cell Glucokinase Activity | 12.5 mM | [8] |

| IC50 | MCF-7 Breast Cancer Cells | 263.3 µg/mL | [9] |

| IC50 | Normal HMECs | 975.1 µg/mL | [9] |

Signaling Pathways Affected by D-Mannoheptulose

The primary and most well-characterized signaling pathway affected by D-Mannoheptulose is the insulin secretion pathway in pancreatic β-cells. More recent evidence also suggests an intriguing, though less understood, effect on the secretion of Glucagon-like peptide-1 (GLP-1).

Inhibition of Insulin Secretion

In pancreatic β-cells, the secretion of insulin is tightly coupled to glucose metabolism. The inhibition of hexokinase by D-Mannoheptulose disrupts this coupling, leading to a significant reduction in insulin release.[9]

The process unfolds as follows:

-

Reduced Glycolysis: D-Mannoheptulose inhibits hexokinase, leading to decreased glycolysis and a subsequent drop in the intracellular ATP/ADP ratio.

-

KATP Channel Opening: The reduced ATP/ADP ratio prevents the closure of ATP-sensitive potassium (KATP) channels.

-

Membrane Hyperpolarization: The open KATP channels allow for the efflux of potassium ions, leading to hyperpolarization of the β-cell membrane.

-

Reduced Calcium Influx: Membrane hyperpolarization prevents the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+).

-

Inhibition of Insulin Exocytosis: The decrease in intracellular calcium concentration inhibits the fusion of insulin-containing vesicles with the cell membrane, ultimately blocking insulin secretion.

Putative Mechanism of Increased GLP-1 Secretion

Interestingly, studies in dogs have shown that dietary D-Mannoheptulose can lead to an increase in fasting serum levels of Glucagon-like peptide-1 (GLP-1). This finding is somewhat counterintuitive, as GLP-1 secretion from intestinal L-cells is often stimulated by nutrient metabolism, including glucose. The inhibition of glycolysis by D-Mannoheptulose would be expected to decrease, not increase, direct L-cell stimulation.

Therefore, it is hypothesized that D-Mannoheptulose influences GLP-1 secretion through an indirect mechanism , likely involving a "proximal-distal loop" of gut-brain communication.[10][11]

A plausible, though not yet definitively proven, pathway is as follows:

-

Alteration of Proximal Gut Signaling: D-Mannoheptulose, by inhibiting hexokinase in the cells of the proximal small intestine, alters the local metabolic environment.

-

Neural or Endocrine Signal Generation: This change in the proximal gut's metabolic state could trigger the release of other signaling molecules or activate neural pathways (e.g., the vagus nerve).

-

Signal Transduction to Distal Gut: These signals are then transmitted to the distal ileum and colon, where the majority of GLP-1-secreting L-cells reside.

-

Stimulation of L-Cells: The neural or endocrine signals then stimulate the L-cells to release GLP-1.

Experimental Protocols

Hexokinase Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure for determining the inhibitory effect of D-Mannoheptulose on hexokinase activity. It is based on a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

-

Purified hexokinase (e.g., from bovine heart or yeast)

-

D-Mannoheptulose

-

D-Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of D-Mannoheptulose in assay buffer.

-

Prepare a range of concentrations of D-Glucose in assay buffer.

-

Prepare a working solution of hexokinase in assay buffer.

-

Prepare a reaction mixture containing ATP, MgCl2, NADP+, and G6PDH in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the hexokinase solution.

-

Add varying concentrations of D-Mannoheptulose to the test wells. Add assay buffer to the control wells.

-

Add varying concentrations of D-Glucose to the wells.

-

-

Initiate Reaction:

-

Start the reaction by adding the reaction mixture to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of glucose and D-Mannoheptulose from the linear portion of the absorbance versus time plot.

-

To determine the type of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Glucose]) or a Dixon plot (1/V₀ vs. [D-Mannoheptulose]). For competitive inhibition, the Lineweaver-Burk plot will show lines with different slopes intersecting at the y-axis.

-

Experimental Workflow for Hexokinase Inhibition Studies

Conclusion

D-Mannoheptulose serves as a potent and specific competitive inhibitor of hexokinase, making it an invaluable tool for probing the intricacies of glucose metabolism and its associated signaling pathways. Its ability to uncouple glycolysis from downstream events has been instrumental in elucidating the mechanisms of insulin secretion. While its effects on GLP-1 secretion are still under investigation, the current evidence points towards a complex, indirect regulatory mechanism that warrants further exploration. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize D-Mannoheptulose in their studies of metabolic regulation and to explore its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. goldbio.com [goldbio.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

The Metabolic Journey of D-Mannoheptulose-13C in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a potent inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis. This inhibitory action has positioned D-mannoheptulose as a valuable tool in metabolic research and a potential therapeutic agent for conditions characterized by aberrant glucose metabolism, such as cancer. Understanding the metabolic fate of D-mannoheptulose within mammalian cells is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the metabolic fate of D-Mannoheptulose, with a specific focus on the hypothetical tracing of a 13C-labeled variant in mammalian cells. While direct studies utilizing D-Mannoheptulose-13C are not extensively documented in publicly available literature, this paper synthesizes existing data from radiolabeled studies and kinetic assays to construct a detailed picture of its cellular journey. We will delve into its transport, phosphorylation, and potential downstream metabolic pathways, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.

Metabolic Pathway of D-Mannoheptulose

The metabolic pathway of D-Mannoheptulose in mammalian cells is primarily characterized by its interaction with hexokinase and its subsequent, albeit limited, entry into cellular metabolism.

Cellular Uptake

D-Mannoheptulose is transported into mammalian cells through glucose transporters (GLUTs). Evidence suggests that GLUT1 and GLUT2 are involved in its uptake.[1][2] The efficiency of uptake can be influenced by extracellular glucose concentrations, with some studies indicating that high glucose levels can enhance the uptake of D-mannoheptulose, possibly through a counter-transport mechanism.[2][3]

Phosphorylation: The Rate-Limiting Step

Upon entering the cell, D-Mannoheptulose is a substrate for hexokinase (HK) and glucokinase (GCK, or HKIV), which phosphorylate it at the 7th carbon to form D-Mannoheptulose-7-phosphate. However, D-Mannoheptulose is a much poorer substrate for these enzymes compared to their primary substrate, D-glucose.[4][5] This inefficient phosphorylation, coupled with its competition with glucose for the enzyme's active site, is the basis for its well-documented inhibitory effect on glycolysis.[4][5][6][7]

The phosphorylation of D-Mannoheptulose by different hexokinase isoenzymes varies significantly. For instance, bovine heart hexokinase phosphorylates D-mannoheptulose at a much higher rate than yeast hexokinase.[4][5] Human B-cell glucokinase also catalyzes the phosphorylation of D-mannoheptulose.[4][5]

Hypothetical Downstream Metabolism of D-Mannoheptulose-7-Phosphate

The fate of D-Mannoheptulose-7-phosphate within the cell is not well-established. However, based on its structural similarity to sedoheptulose-7-phosphate, a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), it is plausible that D-Mannoheptulose-7-phosphate could enter this pathway.[8][9] This would involve the action of transketolase or transaldolase, leading to the formation of other sugar phosphates.

The entry of a 13C-labeled D-Mannoheptulose into the PPP would result in the distribution of the 13C label into various intermediates of the pathway, such as ribose-5-phosphate, erythrose-4-phosphate, and fructose-6-phosphate, and subsequently into glycolysis. Tracing the 13C label from this compound would be a definitive method to confirm this hypothetical pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of D-Mannoheptulose with hexokinase isoenzymes and its effects on glucose metabolism.

Table 1: Kinetic Parameters of D-Mannoheptulose Phosphorylation by Hexokinase Isoenzymes

| Enzyme Source | Substrate | Km (mM) | Relative Phosphorylation Rate (% of D-glucose) | Reference |

| Yeast Hexokinase | D-Mannoheptulose (25 mM) | - | 0.02% (compared to 5 mM D-glucose) | [4][5] |

| Bovine Heart Hexokinase | D-Mannoheptulose | ~0.2 | 3.93% (25 mM D-Mannoheptulose vs. 5 mM D-glucose) | [4][5] |

| Human B-cell Glucokinase | D-Mannoheptulose (0.1 mM) | - | Phosphorylation observed, increased by D-glucose (1-20 mM) | [4][5] |

Table 2: Inhibitory Effects of D-Mannoheptulose on Glucose Metabolism in Mammalian Cells

| Cell Type | D-Mannoheptulose Concentration (mM) | Effect on Glucose Metabolism | Reference |

| Human Pancreatic Islets | 10.0 | Inhibited D-[5-3H]glucose utilization and D-[U-14C]glucose oxidation | [1] |

| Rat Pancreatic Islet Cells (dispersed) | 10 | Decreased steady-state content of D-[U-14C]glucose; inhibited utilization of D-[5-3H]glucose and oxidation of D-[U-14C]glucose | [2] |

| Breast Cancer Cells (MCF-7) | Varies (IC50 = 263.3 µg/mL) | Inhibits cell growth | [6] |

| Rat Hepatocytes | Varies | Decreased D-glucose metabolism, with greater inhibition at high glucose concentrations | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the metabolic fate and effects of D-Mannoheptulose.

Protocol 1: Hexokinase Activity Assay (Spectrophotometric Method)

Objective: To measure the rate of D-Mannoheptulose phosphorylation by hexokinase.

Principle: The phosphorylation of D-Mannoheptulose by hexokinase produces ADP. The rate of ADP formation is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Hexokinase preparation (e.g., purified bovine heart hexokinase)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase

-

D-Mannoheptulose solution (various concentrations)

-

D-Glucose solution (as a positive control)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the assay buffer containing all reagents except the sugar substrate.

-

Add the hexokinase preparation to the assay buffer and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding the D-Mannoheptulose solution to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Perform control experiments with D-glucose to determine the relative phosphorylation rate.

Protocol 2: Cellular Uptake and Metabolism of Radiolabeled D-Mannoheptulose

Objective: To measure the uptake and metabolism of D-Mannoheptulose in mammalian cells.

Materials:

-

Mammalian cells in culture (e.g., pancreatic islets, hepatocytes, or cancer cell lines)

-

Culture medium

-

D-[3H]Mannoheptulose or D-[14C]Mannoheptulose

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Scintillation cocktail and scintillation counter

-

Reagents for cell lysis and protein quantification

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells with pre-warmed incubation buffer.

-

Incubate the cells with D-[3H]Mannoheptulose or D-[14C]Mannoheptulose in incubation buffer for various time points.

-

To stop the reaction, rapidly wash the cells with ice-cold incubation buffer.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter to determine the total uptake of radiolabeled D-Mannoheptulose.

-

To assess metabolism, the cell lysate can be further processed to separate the phosphorylated form (D-Mannoheptulose-7-phosphate) from the unmetabolized D-Mannoheptulose using techniques like ion-exchange chromatography.

-

Normalize the radioactivity counts to the total protein content of the cell lysate.

Mandatory Visualizations

Caption: Cellular uptake and initial metabolism of this compound.

Caption: Hypothetical entry of D-Mannoheptulose-7-Phosphate into the PPP.

Caption: Workflow for tracing this compound metabolism.

Conclusion

The metabolic fate of D-Mannoheptulose in mammalian cells is primarily dictated by its interaction with hexokinase. Its transport into the cell via GLUT transporters is followed by a relatively inefficient phosphorylation to D-Mannoheptulose-7-phosphate, leading to the competitive inhibition of glucose phosphorylation and a subsequent reduction in glycolytic flux. While the downstream metabolism of D-Mannoheptulose-7-phosphate is not definitively established, its structural similarity to sedoheptulose-7-phosphate suggests a plausible, albeit likely minor, entry into the pentose phosphate pathway.

The use of 13C-labeled D-Mannoheptulose in future metabolic tracing studies is essential to unequivocally map its metabolic fate. Such studies will provide invaluable insights into the extent to which D-Mannoheptulose is metabolized beyond its initial phosphorylation and will help to refine our understanding of its cellular effects. This knowledge will be instrumental for the continued development of D-Mannoheptulose and its derivatives as tools for metabolic research and as potential therapeutic agents.

References

- 1. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pancreatic fate of D-[3H] mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of D-mannoheptulose and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Warburg Effect with D-Mannoheptulose-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Mannoheptulose-¹³C as a novel probe to investigate the Warburg effect, a hallmark of cancer metabolism. By competitively inhibiting hexokinase, the first rate-limiting enzyme of glycolysis, D-Mannoheptulose provides a powerful tool to dissect the metabolic reprogramming inherent in cancer cells. The incorporation of a ¹³C stable isotope label allows for precise tracing of metabolic fates, offering a quantitative lens through which to view the intricate network of glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. This guide provides a framework for utilizing D-Mannoheptulose-¹³C in metabolic flux analysis to accelerate the discovery of novel therapeutic strategies targeting cancer metabolism.

Introduction: The Warburg Effect and the Promise of D-Mannoheptulose-¹³C

Cancer cells exhibit a profound metabolic shift, favoring aerobic glycolysis over oxidative phosphorylation even in the presence of ample oxygen—a phenomenon termed the Warburg effect.[1][2] This metabolic reprogramming is not merely a byproduct of malignant transformation but is integral to supporting rapid cell proliferation, providing ATP, and supplying anabolic precursors for the synthesis of nucleotides, lipids, and amino acids.[3] Key signaling pathways, including PI3K/Akt and HIF-1, are known to drive this glycolytic phenotype.[4][5]

D-Mannoheptulose, a seven-carbon sugar, acts as a competitive inhibitor of hexokinase, the gatekeeper of glycolysis.[6][7] Its ability to curtail the initial step of glucose metabolism makes it a valuable tool for studying the consequences of glycolytic inhibition on cancer cell viability and metabolic flux. The stable isotope-labeled variant, D-Mannoheptulose-¹³C, elevates this potential by enabling detailed metabolic tracing studies.[8] By tracking the fate of the ¹³C label, researchers can quantify the flux through interconnected metabolic pathways, offering unprecedented insight into the metabolic plasticity of cancer cells in response to hexokinase inhibition.

Quantitative Data on D-Mannoheptulose Inhibition

The following tables summarize quantitative data on the inhibitory effects of D-Mannoheptulose on cancer cell lines. While specific data for D-Mannoheptulose-¹³C is not yet widely published, the data for the unlabeled compound provides a strong indication of its biological activity.

| Cell Line | IC₅₀ (µg/mL) | Duration of Treatment | Reference |

| MCF-7 (Breast Cancer) | 263.3 | 72 hours | [7] |

| Normal HMECs | 975.1 | 72 hours | [7] |

| Treatment | Cell Line | Parameter Measured | % Reduction Compared to Control | Reference |

| D-Mannoheptulose + NDV | MCF-7 | Hexokinase Activity | Significant Reduction | [6] |

| D-Mannoheptulose + NDV | AMJ13 (Breast Cancer) | Hexokinase Activity | Significant Reduction | [6] |

| D-Mannoheptulose + NDV | MCF-7 | Pyruvate Levels | Significant Reduction | [6] |

| D-Mannoheptulose + NDV | AMJ13 (Breast Cancer) | Pyruvate Levels | Significant Reduction | [6] |

| D-Mannoheptulose + NDV | MCF-7 | ATP Levels | Significant Reduction | [6] |

| D-Mannoheptulose + NDV | AMJ13 (Breast Cancer) | ATP Levels | Significant Reduction | [6] |

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing D-Mannoheptulose-¹³C to investigate the Warburg effect.

Hypothetical Synthesis of D-Mannoheptulose-¹³C

Objective: To synthesize D-Mannoheptulose uniformly labeled with ¹³C ([U-¹³C₇]-D-Mannoheptulose).

Materials:

-

[U-¹³C₆]-D-Glucose

-

Enzymes: Transketolase, Aldolase

-

Hydroxypyruvate

-

Appropriate buffers and cofactors (e.g., Thiamine pyrophosphate, MgCl₂)

-

Purification resins (e.g., ion exchange, size exclusion)

-

NMR and Mass Spectrometry for characterization

Procedure:

-

Enzymatic Conversion: A two-step enzymatic reaction can be employed. First, transketolase would transfer a two-carbon ketol group from a suitable donor (e.g., hydroxypyruvate) to [U-¹³C₆]-D-fructose-6-phosphate (derived from [U-¹³C₆]-D-Glucose), yielding [U-¹³C₅]-D-ribulose-5-phosphate and glycolaldehyde.

-

Aldol Condensation: Subsequently, an aldolase would catalyze the condensation of dihydroxyacetone phosphate (DHAP) with [U-¹³C₅]-D-erythrose-4-phosphate (derived from the initial reaction) to form [U-¹³C₇]-sedoheptulose-1,7-bisphosphate.

-

Dephosphorylation: The resulting bisphosphate would be dephosphorylated using a phosphatase to yield [U-¹³C₇]-sedoheptulose.

-

Isomerization: An isomerase can then be used to convert [U-¹³C₇]-sedoheptulose to [U-¹³C₇]-D-Mannoheptulose.

-

Purification: The final product would be purified using a combination of ion-exchange and size-exclusion chromatography.

-

Characterization: The identity and isotopic enrichment of the synthesized D-Mannoheptulose-¹³C would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cell Culture and ¹³C Tracer Labeling

Objective: To label cancer cells with D-Mannoheptulose-¹³C to trace its metabolic fate.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

D-Mannoheptulose-¹³C

-

Phosphate-buffered saline (PBS)

-

6-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Medium Preparation: Prepare the labeling medium by supplementing standard culture medium with a defined concentration of D-Mannoheptulose-¹³C (e.g., 1 mM). The use of dialyzed FBS is recommended to minimize the presence of unlabeled metabolites.

-

Tracer Introduction: Once cells have adhered and are in the exponential growth phase, replace the standard medium with the pre-warmed D-Mannoheptulose-¹³C labeling medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. The optimal incubation time should be determined empirically to achieve isotopic steady state for the metabolites of interest.[11]

-

Metabolite Extraction: At each time point, rapidly quench metabolism and extract intracellular metabolites. This is typically achieved by aspirating the medium, washing the cells with ice-cold PBS, and then adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry-Based Metabolomics

Objective: To identify and quantify ¹³C-labeled metabolites derived from D-Mannoheptulose-¹³C.

Materials:

-

Dried metabolite extracts

-

Derivatization reagents (if using GC-MS)

-

LC-MS or GC-MS system

-

Metabolite standards

Procedure:

-

Sample Resuspension: Resuspend the dried metabolite extracts in a suitable solvent for MS analysis (e.g., a mixture of water and acetonitrile for LC-MS).

-

Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled to either a liquid chromatography (LC) or gas chromatography (GC) system. HILIC chromatography is often employed for the separation of polar metabolites.[12]

-

Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Targeted MS/MS analysis can be used to confirm the identity of specific metabolites.

-

Data Analysis: Process the raw data to identify peaks corresponding to metabolites and their ¹³C isotopologues. Software packages are available for peak picking, alignment, and quantification. The mass shift corresponding to the incorporation of ¹³C atoms will allow for the tracing of the label through various metabolic pathways.[13]

Metabolic Flux Analysis (MFA)

Objective: To quantify the rates (fluxes) of metabolic pathways using the ¹³C labeling data.

Procedure:

-

Metabolic Model Construction: Define a metabolic network model that includes the relevant pathways (glycolysis, PPP, TCA cycle, etc.) and the atom transitions for each reaction.

-

Isotopomer Distribution Analysis: Determine the mass isotopomer distribution (MID) for key metabolites from the MS data. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[13]

-

Flux Estimation: Use computational software (e.g., INCA, Metran) to fit the experimental MID data to the metabolic model. The software will estimate the metabolic fluxes that best explain the observed labeling patterns.[11]

-

Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, the experimental workflow, and the logical relationships in a D-Mannoheptulose-¹³C metabolic tracing study.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Insights into Metabolic Reprogramming in Tumor Evolution and Therapy [mdpi.com]

- 6. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiply 13C-substituted monosaccharides: synthesis of D-(1,5,6-13C3)glucose and D-(2,5,6-13C3)glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

D-Mannoheptulose-13C as a Tracer for the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theoretical application of 13C-labeled D-Mannoheptulose (D-Mannoheptulose-13C) as a metabolic tracer to investigate the Pentose Phosphate Pathway (PPP). While D-Mannoheptulose is well-documented as a hexokinase inhibitor, its use as a direct tracer for the PPP is not an established method. This document outlines a hypothetical framework for such an application, drawing upon established principles of 13C-based metabolic flux analysis (MFA). The guide details the background of D-Mannoheptulose and the PPP, proposes a hypothetical mechanism of action for a 13C-labeled tracer, provides detailed experimental protocols based on common MFA procedures, and includes data presentation formats and visualizations to guide potential research in this novel area.

Introduction: The Pentose Phosphate Pathway and the Role of Tracers

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis.[] It is responsible for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis, such as ribose-5-phosphate.[2][3] The PPP consists of an oxidative and a non-oxidative phase. The oxidative phase converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH. The non-oxidative phase involves a series of reversible reactions that interconvert various sugar phosphates, linking the PPP with glycolysis.[2]

Stable isotope tracers, particularly those labeled with carbon-13 (13C), are powerful tools for elucidating metabolic pathways.[4][5] By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites. This allows for the quantification of metabolic fluxes and the determination of relative pathway activities.

D-Mannoheptulose: A Hexokinase Inhibitor

D-Mannoheptulose is a seven-carbon sugar naturally found in avocados.[6] Its primary biochemical role is that of a hexokinase inhibitor.[7][8] Hexokinase is the enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[7] By inhibiting this step, D-Mannoheptulose effectively blocks the entry of glucose into the glycolytic pathway and, consequently, the PPP. While D-Mannoheptulose itself can be phosphorylated by hexokinase, the rate is significantly lower than that of glucose.[9]

Hypothetical Application of this compound as a PPP Tracer

Currently, there is no established body of research demonstrating the use of this compound as a tracer for the PPP. However, its unique properties as a hexokinase inhibitor that can still be minimally phosphorylated present a hypothetical opportunity to probe the PPP under conditions of glycolytic inhibition.

The proposed hypothesis is that by introducing this compound to a cellular system, the labeled carbon atoms may be incorporated into downstream metabolites through alternative or less conventional pathways that intersect with the PPP, especially in the non-oxidative branch. This could potentially reveal novel entry points or regulatory mechanisms of the PPP that are not apparent when using traditional glucose tracers.

The logical relationship can be visualized as follows:

References

- 2. Khan Academy [khanacademy.org]

- 3. The Pentose Phosphate Pathway & Other Pathways of Hexose Metabolism | McGraw Hill's AccessScience [accessscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Mannoheptulose-¹³C in Cancer Cell Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they predominantly rely on aerobic glycolysis for energy production.[1][2] This metabolic shift presents a promising therapeutic window for targeting cancer cells. D-Mannoheptulose (MH), a seven-carbon sugar found in avocados, is a known inhibitor of hexokinase, the first rate-limiting enzyme in the glycolytic pathway.[2][3][4] By inhibiting hexokinase, D-mannoheptulose curtails glycolysis, leading to reduced ATP production, decreased pyruvate levels, and ultimately, apoptosis in cancer cells, while exhibiting lower toxicity towards normal cells.[1][5][6][7]

The use of stable isotope-labeled compounds, such as those incorporating Carbon-13 (¹³C), is a powerful technique for tracing the metabolic fate of molecules and quantifying metabolic fluxes within complex biological systems.[8][9] This document outlines the application and protocols for a novel metabolic tracer, D-Mannoheptulose-¹³C , in the study of cancer cell metabolism. By tracing the journey of ¹³C-labeled mannoheptulose, researchers can gain unprecedented insights into its mechanism of action, its impact on interconnected metabolic pathways, and its potential as a targeted anti-cancer agent.

Principle of Application

D-Mannoheptulose-¹³C serves as a dual-purpose molecule: a therapeutic agent that inhibits glycolysis and a metabolic probe. When introduced to cancer cells, it is taken up and, due to its structural similarity to glucose, interacts with hexokinase.[10][11] The inhibition of hexokinase by D-Mannoheptulose leads to a reduction in glycolytic flux, which can be observed through changes in the levels of downstream metabolites.[2][5] The ¹³C label allows for the precise tracking of D-Mannoheptulose-¹³C and its potential metabolic byproducts through mass spectrometry or NMR-based techniques, providing a quantitative measure of its uptake and metabolic fate.

This approach enables researchers to:

-

Quantify the uptake of D-Mannoheptulose-¹³C into cancer cells.

-

Trace the metabolic fate of the carbon backbone of D-Mannoheptulose-¹³C.

-

Elucidate the precise mechanism of hexokinase inhibition and its downstream effects on glycolysis and the pentose phosphate pathway (PPP).

-

Perform metabolic flux analysis to understand how cancer cells reroute their metabolism in response to glycolytic inhibition by D-Mannoheptulose.

Data Presentation: Efficacy of D-Mannoheptulose on Cancer Cells

The following tables summarize the quantitative data from studies on the effects of unlabeled D-Mannoheptulose on breast cancer cell lines. This data provides the foundational evidence for its anti-cancer properties and the rationale for using D-Mannoheptulose-¹³C as a tool for deeper metabolic investigation.

Table 1: Cytotoxicity of D-Mannoheptulose in Breast Cancer and Normal Cell Lines

| Cell Line | Type | IC50 (µg/mL) after 72h | Reference |

| MCF-7 | Breast Cancer | 263.3 | [1] |

| AMJ13 | Breast Cancer | Not explicitly stated, but showed significant cytotoxicity | [2][5] |

| HMECs | Normal Human Mammary Epithelial | 975.1 | [1] |

| REF | Normal Embryo Fibroblast | High, with low cytotoxicity observed | [2][5][6] |

Table 2: Metabolic Effects of D-Mannoheptulose (62.5 µg/mL for 72h) on Breast Cancer Cells

| Parameter | Effect on Breast Cancer Cells (AMJ13, MCF-7) | Effect on Normal Cells (REF) | Reference |

| Hexokinase Activity | Significant Decrease | Slight, non-significant inhibition | [5][7] |

| Pyruvate Concentration | Significant Decrease | Non-significant change | [2][5] |

| ATP Concentration | Significant Decrease | Non-significant change | [2][5] |

| Extracellular Acidity (pH) | Significant Decrease (less acidic environment) | Not specified | [5] |

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol is to determine the cytotoxic effects of D-Mannoheptulose and establish the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, AMJ13) and a normal cell line (e.g., HMECs, REF).

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

D-Mannoheptulose (unlabeled).

-

Phosphate Buffered Saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Multichannel pipette.

-

Spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of D-Mannoheptulose in culture medium (e.g., from 10 µg/mL to 1000 µg/mL).[6] After 24 hours, remove the old medium from the wells and add 100 µL of the D-Mannoheptulose dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the D-Mannoheptulose concentration to determine the IC50 value.

Protocol 2: ¹³C Metabolic Labeling and Flux Analysis using D-Mannoheptulose-¹³C

This protocol describes how to use D-Mannoheptulose-¹³C to trace its metabolic fate and assess its impact on central carbon metabolism.

Materials:

-

Cancer cell lines.

-

Culture medium (glucose-free DMEM is recommended for this experiment).

-

D-Mannoheptulose-¹³C (uniformly labeled, U-¹³C₇).

-

[U-¹³C₆]-Glucose (for comparison and baseline metabolic flux).

-

6-well or 10 cm culture dishes.

-

Methanol, Chloroform, Water (for metabolite extraction).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Cell Culture: Culture cancer cells to ~80% confluency in their standard growth medium.

-

Isotope Labeling:

-

For the experimental group, switch the cells to a glucose-free medium supplemented with a defined concentration of D-Mannoheptulose-¹³C (e.g., the previously determined IC50).

-

For a control group, use a medium with unlabeled D-Mannoheptulose.

-

For a baseline metabolic flux group, use a medium with [U-¹³C₆]-Glucose.

-

-

Time-Course Sampling: Incubate the cells with the labeled substrates and harvest them at different time points (e.g., 0, 1, 4, 8, 24 hours) to track the incorporation of the ¹³C label into various metabolites over time.

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells with ice-cold PBS.

-

Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture dish to quench metabolism.

-

Scrape the cells and collect the cell lysate.

-

Perform a phase separation using a chloroform/methanol/water mixture to separate polar metabolites.

-

-

Metabolite Analysis:

-

Analyze the polar metabolite extracts using LC-MS or GC-MS to identify and quantify the mass isotopologues of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.

-

-

Data Analysis:

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer agents counteracting tumor glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. D-mannoheptulose phosphorylation by hexokinase isoenzymes [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Metabolic Tracing with D-Mannoheptulose-¹³C in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using D-Mannoheptulose-¹³C (MH-¹³C) in animal models. This guide is designed to assist researchers in designing and executing experiments to investigate the metabolic fate and effects of D-Mannoheptulose, a known inhibitor of hexokinase.

Application Notes

D-Mannoheptulose (MH) is a seven-carbon sugar that has been shown to inhibit the first rate-limiting step of glycolysis by targeting the enzyme hexokinase.[1][2][3] This inhibition prevents the phosphorylation of glucose to glucose-6-phosphate, thereby blocking its entry into the glycolytic pathway.[4] This mechanism of action makes D-Mannoheptulose a valuable tool for studying glucose metabolism and has garnered interest for its potential therapeutic applications, particularly in cancer research where many tumors exhibit high rates of glycolysis (the Warburg effect).[1][2][3]

By using a stable isotope-labeled version, D-Mannoheptulose-¹³C, researchers can trace the metabolic fate of this molecule in vivo. This allows for the elucidation of its distribution, uptake by various tissues, and its impact on downstream metabolic pathways. Such studies are crucial for understanding its pharmacokinetics, pharmacodynamics, and potential off-target effects.

Potential Applications:

-

Oncology Research: Investigating the extent of glycolysis inhibition in tumors and the subsequent impact on tumor growth and survival.[1][2][3]

-

Metabolic Diseases: Studying the effects of MH on glucose homeostasis and insulin secretion in models of diabetes and obesity.[5][6][7][8]

-

Drug Development: Assessing the efficacy and metabolic impact of MH-based therapeutic candidates.

-

Neuroscience: Exploring the role of glycolysis in brain function and the effects of its inhibition.

Signaling Pathway of D-Mannoheptulose Action

The primary mechanism of D-Mannoheptulose is the inhibition of hexokinase, which has downstream effects on cellular metabolism.

Caption: D-Mannoheptulose-¹³C inhibits hexokinase, blocking glucose phosphorylation and subsequent glycolysis.

Experimental Protocols

This section provides a detailed, generalized protocol for an in vivo metabolic tracing study using D-Mannoheptulose-¹³C in a mouse model. This protocol can be adapted for other animal models and specific research questions.

Animal Model Preparation

-

Animal Strain: Select an appropriate mouse strain for the study (e.g., C57BL/6 for general metabolic studies, or a specific tumor xenograft model for cancer research).

-

Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to standard chow and water.

-

Fasting: For studies focusing on glucose metabolism, fast the animals for a defined period (e.g., 4-6 hours) prior to tracer administration to achieve a baseline metabolic state. Provide free access to water during fasting.

D-Mannoheptulose-¹³C Tracer Preparation and Administration

-

Tracer Formulation: Dissolve the D-Mannoheptulose-¹³C in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dose and the animal's body weight.

-

Administration Route: The choice of administration route depends on the experimental goals.

-

Intravenous (IV) Infusion: For precise control over the tracer delivery rate and to achieve a rapid steady-state in the plasma. This is often done via a catheterized tail vein.

-

Oral Gavage (PO): To mimic dietary intake and study first-pass metabolism in the liver.

-

Intraperitoneal (IP) Injection: A common and less invasive alternative to IV infusion, though absorption kinetics may be more variable.

-

-

Dosage: The optimal dose of D-Mannoheptulose-¹³C will need to be determined empirically. A starting point could be based on effective doses of unlabeled D-Mannoheptulose reported in the literature, adjusted for the specific research question.

Sample Collection

-

Timeline: Collect samples at multiple time points after tracer administration to capture the dynamic changes in metabolite labeling. A typical time course might include 0, 15, 30, 60, 120, and 240 minutes post-administration.

-

Blood Sampling: Collect small volumes of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at each time point. Place blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge to separate plasma and store at -80°C.

-

Tissue Collection: At the final time point, euthanize the animal according to approved protocols (e.g., cervical dislocation under anesthesia). Rapidly dissect tissues of interest (e.g., tumor, liver, muscle, brain), flash-freeze them in liquid nitrogen, and store at -80°C until analysis.

Metabolite Extraction and Analysis

-

Metabolite Extraction:

-

Plasma: Precipitate proteins by adding a cold solvent (e.g., methanol or acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.

-

Tissues: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove cellular debris and collect the supernatant.

-

-

Analytical Techniques:

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating and quantifying the enrichment of ¹³C in various metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the positional labeling of ¹³C within a metabolite, providing more detailed information about pathway activity.

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo D-Mannoheptulose-¹³C tracing experiment.

References

- 1. med.qu.edu.iq [med.qu.edu.iq]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental modulation of the inhibitory action of D-mannoheptulose upon D-glucose metabolism in isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of D-mannoheptulose and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for D-Mannoheptulose-13C Infusion Studies in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of D-Mannoheptulose on glucose metabolism in rodents using stable isotope infusion. The protocol outlines a co-infusion strategy with [U-13C6]glucose to trace the impact of D-Mannoheptulose on metabolic pathways.

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a potent inhibitor of hexokinase and glucokinase, the initial and rate-limiting enzymes in glycolysis.[1] This inhibition effectively blocks the phosphorylation of glucose to glucose-6-phosphate, thereby impeding its entry into the glycolytic pathway. Due to this mechanism, D-Mannoheptulose serves as a valuable tool for studying glucose metabolism and its regulation. In rodent studies, administration of D-Mannoheptulose has been shown to induce a transient hyperglycemia and decrease serum insulin levels.[2]

Stable isotope tracing with compounds like 13C-labeled glucose is a powerful technique to quantitatively assess the activity of metabolic pathways (fluxomics) in vivo. By infusing a 13C-labeled substrate and analyzing the distribution of the 13C label in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the contributions of various pathways to glucose homeostasis.

This protocol details a co-infusion of D-Mannoheptulose with [U-13C6]glucose in rodents to specifically investigate the inhibitory effect of D-Mannoheptulose on glycolysis and its impact on other interconnected pathways like gluconeogenesis and the pentose phosphate pathway. While a direct infusion of D-Mannoheptulose-13C is not standard practice due to its role as an inhibitor rather than a metabolic substrate, this co-infusion approach allows for a dynamic assessment of its metabolic consequences.

Data Presentation

The following tables summarize quantitative data from rodent studies investigating the effects of D-Mannoheptulose.

Table 1: Effect of D-Mannoheptulose on Glucose Utilization in Isolated Rodent Islets

| Organism | Glucose Concentration (mmol/L) | D-Mannoheptulose Concentration (mmol/L) | Glucose Utilization (% of control) |

| Rat | 3 | 10 | ~75% |

| Rat | 20 | 10 | ~40% |

| ob/ob Mouse | 3 | 10 | ~80% |

| ob/ob Mouse | 20 | 10 | ~50% |